molecular formula C11H19ClN2O3 B2427338 tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate CAS No. 2287247-41-8

tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate

Cat. No.: B2427338
CAS No.: 2287247-41-8
M. Wt: 262.73
InChI Key: ZGNUEQDNAAGMNY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carbonochloridoyl group, and a piperazine ring

Scientific Research Applications

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and protein modifications.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some tert-butyl compounds are known to interact with certain proteins .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, tert-butanol, a related compound, is known to be highly flammable and can cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction can be summarized as follows:

    Starting Material: Tert-butyl 2-methylpiperazine-1-carboxylate

    Chlorinating Agent: Thionyl chloride or oxalyl chloride

    Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperazine ring, followed by chlorination under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

    Reduction: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating (25-50°C)

    Hydrolysis: Acidic or basic aqueous solutions, room temperature

    Reduction: Lithium aluminum hydride, anhydrous ether, low temperature (0-5°C)

Major Products

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Alcohols: Formed from reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
  • Tert-butyl (2S)-4-carbonochloridoyl-2-ethylpiperazine-1-carboxylate
  • Tert-butyl (2S)-4-carbonochloridoyl-2-phenylpiperazine-1-carboxylate

Uniqueness

Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group provides steric protection, while the carbonochloridoyl group offers a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNUEQDNAAGMNY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.